molecular formula C3Br2F6 B1584654 2,2-Dibromohexafluoropropane CAS No. 38568-21-7

2,2-Dibromohexafluoropropane

Cat. No.: B1584654
CAS No.: 38568-21-7
M. Wt: 309.83 g/mol
InChI Key: VCRVQFFAKUROKA-UHFFFAOYSA-N
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Description

2,2-Dibromohexafluoropropane is a halogenated hydrocarbon with the molecular formula C3Br2F6 This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromohexafluoropropane typically involves halogenation reactions. One common method is the bromination of hexafluoropropane using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and hexafluoropropane, with the reaction conditions optimized for maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromohexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as chlorine or iodine can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like Propane, 2,2-dichlorohexafluoro- or Propane, 2,2-diiodohexafluoro-.

Scientific Research Applications

2,2-Dibromohexafluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other halogenated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent.

    Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Dibromohexafluoropropane exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propane, 2,2-dibromo-: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.

    Propane, 2,2-dichlorohexafluoro-: Contains chlorine atoms instead of bromine, leading to variations in reactivity and applications.

    Propane, 2,2-diiodohexafluoro-: Contains iodine atoms, which can affect the compound’s stability and reactivity.

Uniqueness

2,2-Dibromohexafluoropropane is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties. The presence of multiple halogens makes it highly reactive and suitable for various specialized applications in research and industry.

Properties

IUPAC Name

2,2-dibromo-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRVQFFAKUROKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342542
Record name 2,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38568-21-7
Record name 2,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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